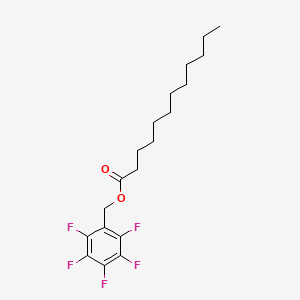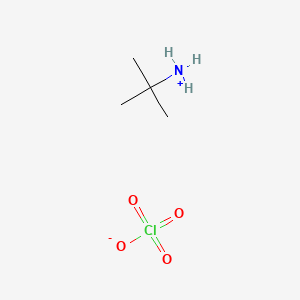
tert-Butylammonium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butylammonium perchlorate is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₄N(ClO₄). It is primarily used as an electrolyte in various electrochemical applications . This compound is known for its high ionic conductivity and stability, making it valuable in scientific research and industrial applications .
Preparation Methods
tert-Butylammonium perchlorate can be synthesized through the reaction of tert-butylamine with perchloric acid. The reaction typically involves mixing an aqueous solution of tert-butylamine with an aqueous solution of perchloric acid, followed by crystallization to obtain the pure compound . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity .
Chemical Reactions Analysis
tert-Butylammonium perchlorate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent due to the presence of the perchlorate ion (ClO₄⁻).
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: This compound can participate in substitution reactions, particularly in phase-transfer catalysis.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and various organic substrates for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butylammonium perchlorate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butylammonium perchlorate primarily involves its role as an electrolyte. The perchlorate ion (ClO₄⁻) provides high ionic conductivity, which is essential for various electrochemical processes . The compound’s molecular structure allows it to stabilize charged species in solution, facilitating reactions and improving efficiency .
Comparison with Similar Compounds
tert-Butylammonium perchlorate can be compared with other quaternary ammonium salts such as:
Tetra-n-butylammonium bromide (TBAB): Similar in structure but with a bromide ion instead of perchlorate.
Tetra-n-butylammonium chloride (TBAC): Contains a chloride ion and is used in similar applications.
Tetra-n-butylammonium hexafluorophosphate (TBAPF₆): Used in electrochemistry with a hexafluorophosphate ion.
The uniqueness of this compound lies in its high ionic conductivity and stability, making it particularly valuable in electrochemical applications .
Properties
CAS No. |
18720-49-5 |
|---|---|
Molecular Formula |
C4H12ClNO4 |
Molecular Weight |
173.59 g/mol |
IUPAC Name |
tert-butylazanium;perchlorate |
InChI |
InChI=1S/C4H11N.ClHO4/c1-4(2,3)5;2-1(3,4)5/h5H2,1-3H3;(H,2,3,4,5) |
InChI Key |
BKIDJIYDGSCJCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[NH3+].[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


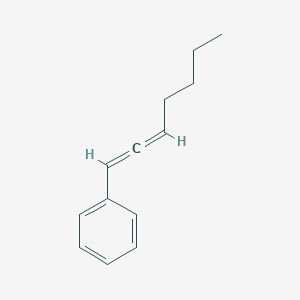
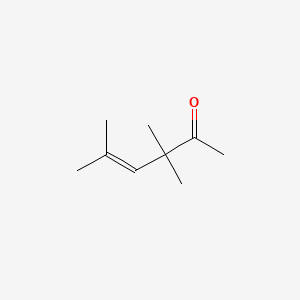

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
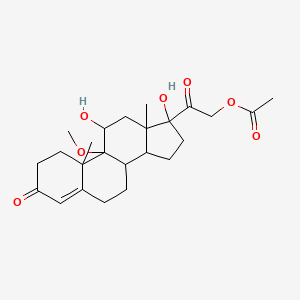


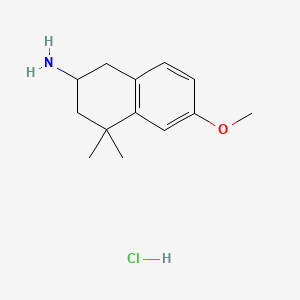
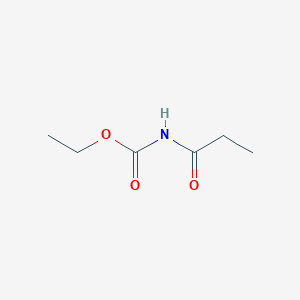


![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)

